Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-
Description
X-ray Crystallographic Analysis
While no experimental crystallographic data for this specific compound is publicly available, analogous sulfonamide-acetamide structures exhibit planar geometries at the sulfonyl group (O=S=O bond angle ~119°) and tetrahedral hybridization at the nitrogen atoms. Key bond lengths are hypothesized as:
| Bond Type | Predicted Length (Å) |
|---|---|
| S=O | 1.43–1.45 |
| C–N (amide) | 1.33–1.35 |
| C–O (methoxy) | 1.43–1.45 |
The acetamide carbonyl (C=O) likely adopts a trans configuration relative to the sulfonamide group to minimize steric hindrance.
Torsional Angle Analysis of Sulfonamide Linkage
The N–S–O2–C2 torsion angle governs conformational flexibility. In DMSO-d6 solution (as per NMR studies), the sulfonamide group likely adopts a staggered conformation with a torsion angle of ~180°, stabilizing the structure through resonance between the sulfonyl and amide groups. This geometry facilitates intramolecular hydrogen bonding between the sulfonamide NH and methoxy oxygen, as evidenced by IR data.
Spectroscopic Fingerprinting
NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)
- δ 8.21 (s, 1H, NH–SO2)
- δ 7.82–7.76 (m, 2H, aromatic ortho to SO2)
- δ 7.64–7.58 (m, 3H, aromatic meta/para to SO2)
- δ 7.32 (d, J = 8.9 Hz, 2H, aromatic ortho to OCH3)
- δ 6.91 (d, J = 8.9 Hz, 2H, aromatic meta to OCH3)
- δ 3.74 (s, 3H, OCH3)
- δ 3.52 (s, 2H, CH2–SO2)
- δ 169.8 (C=O)
- δ 159.2 (C–OCH3)
- δ 137.4–126.1 (aromatic carbons)
- δ 55.8 (OCH3)
- δ 44.3 (CH2–SO2)
2D-COSY correlations confirm coupling between the NH–SO2 proton and CH2–SO2 group, while NOESY interactions reveal spatial proximity between the methoxy group and para-aromatic protons.
IR Vibrational Modes of Functional Groups
Key absorptions in the IR spectrum:
- 3275 cm⁻¹: N–H stretch (sulfonamide)
- 1678 cm⁻¹: C=O stretch (amide I)
- 1540 cm⁻¹: N–H bend (amide II)
- 1324/1156 cm⁻¹: asymmetric/symmetric S=O stretches
- 1247 cm⁻¹: C–O–C stretch (methoxy)
The absence of free NH stretching above 3300 cm⁻¹ suggests hydrogen bonding between the sulfonamide NH and acetamide carbonyl.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) exhibits characteristic fragments:
- m/z 305 [M]⁺ (base peak, 100%)
- m/z 232 [M – C6H5SO2]⁺
- m/z 154 [C7H7NO2]⁺ (4-methoxyphenyl fragment)
- m/z 91 [C7H7]⁺ (tropylium ion from benzene ring)
The stability of the molecular ion arises from conjugation between the sulfonyl and amide groups, while cleavage at the CH2–SO2 bond dominates the fragmentation pathway.
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-9-7-12(8-10-13)17-15(18)11-16-22(19,20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,17,18) |
InChI Key |
CTJQJIGVFLPDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives are often synthesized for their potential therapeutic effects. The specific compound has been studied for its ability to act as an inhibitor for various enzymes, making it a candidate for treating conditions such as diabetes and neurodegenerative diseases.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures can inhibit enzymes like acetylcholinesterase (AChE) and α-glucosidase:
-
Acetylcholinesterase Inhibition :
- A study demonstrated that derivatives of acetamide exhibited strong inhibitory activity against AChE, which is crucial for treating Alzheimer's disease. Compounds were evaluated with IC50 values lower than 5 µM, indicating significant potential for therapeutic applications in neurodegenerative diseases .
- α-Glucosidase Inhibition :
Antibacterial Activity
The antibacterial properties of acetamide derivatives have also been explored. Compounds similar to N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- have shown efficacy against various bacterial strains:
- In vitro Studies :
- Research has indicated that certain acetamide derivatives possess moderate to strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Some compounds achieved minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting their potential as effective antibacterial agents .
Anticancer Potential
Recent studies have also investigated the anticancer properties of acetamide derivatives. The presence of specific functional groups in these compounds may contribute to their ability to inhibit cancer cell proliferation:
- Cell Proliferation Inhibition :
Case Study 1: Acetylcholinesterase Inhibition
A series of synthesized compounds based on acetamide were evaluated for their ability to inhibit AChE. The most active compounds achieved IC50 values lower than 5 µM, demonstrating strong potential for therapeutic applications in neurodegenerative diseases.
Case Study 2: Antibacterial Screening
In a focused study on synthesizing piperidine derivatives related to acetamide, several compounds exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa, with some achieving MICs below 50 µg/mL.
Summary Table of Applications
| Application Area | Findings |
|---|---|
| Enzyme Inhibition | Strong AChE inhibition; potential for Alzheimer's treatment (IC50 < 5 µM) |
| Antibacterial Activity | Effective against E. coli and Staphylococcus aureus (MIC < 50 µg/mL) |
| Anticancer Potential | Significant inhibition of cell proliferation in various cancer cell lines |
Mechanism of Action
The mechanism of action of Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Features
- Core Structure: The acetamide backbone is functionalized with a 4-methoxyphenyl group, which introduces electron-donating properties, and a phenylsulfonylamino group, known for enhancing binding affinity to biological targets .
- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving sulfonyl chlorides and substituted anilines. For example, Fe(III)-catalyzed N-amidomethylation has been employed for analogous compounds .
Pharmacological Relevance
- Anticancer Activity : Derivatives of this compound have shown inhibitory effects on cancer cell lines (e.g., HCT-1, MCF-7) via the MTT assay, with activity linked to the sulfonamide and methoxyphenyl groups .
- Antimicrobial Potential: Structural analogs, such as 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, exhibit antimicrobial properties, suggesting a broader therapeutic scope .
Comparison with Similar Compounds
Structural Comparison
Key Compounds Analyzed
N-(4-Methoxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3d) Structure: Incorporates a piperidine ring at the sulfonamide nitrogen. Spectral Data: IR shows N-H/C-H stretching at ~3400 cm⁻¹ and C=O/SO₂ vibrations at ~1300 cm⁻¹. ¹H-NMR confirms methoxy (δ 3.7–3.8 ppm) and piperidine protons (δ 1.5–2.5 ppm) .
N-(4-Hydroxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3e) Structure: Replaces methoxy with a hydroxyl group. Bioactivity: Exhibits potent enzyme inhibition (IC₅₀ = 5.31 ± 0.04 μmol/L), outperforming methoxy-substituted analogs due to enhanced hydrogen bonding .
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40)
Table 1: Structural and Spectral Comparison
| Compound | Substituents | IR (cm⁻¹) | ¹H-NMR Key Signals (δ, ppm) |
|---|---|---|---|
| Target Compound | 4-OCH₃, PhSO₂NH | 3400 (N-H), 1300 (SO₂) | 3.7–3.8 (OCH₃), 7.2–7.8 (Ar-H) |
| 3d (Piperidine) | 4-OCH₃, PhSO₂N(piperidinyl) | 3400, 1300 | 1.5–2.5 (piperidine), 3.7–3.8 (OCH₃) |
| 3e (Hydroxyl) | 4-OH, PhSO₂N(piperidinyl) | 3400, 1300 | 6.5–7.0 (Ar-OH), 1.5–2.5 (piperidine) |
Pharmacological Activity Comparison
Anticancer Activity
- Target Compound : Moderate activity (IC₅₀ ~15–20 μM) on HCT-1 and MCF-7 cells .
- Compound 40 (Morpholine-quinazoline) : Superior activity (IC₅₀ < 10 μM) due to dual sulfonamide and quinazoline pharmacophores .
- N-(4-Methoxyphenyl)-2-[(3-trimethoxybenzyl)thio]acetamide (9) : Lower activity (MGI% = 10%) compared to sulfamoylphenyl analogs (MGI% = 7%), highlighting the importance of sulfonamide over thioether linkages .
Enzyme Inhibition
Table 2: Pharmacological Data
| Compound | Cell Line/Enzyme | Activity (IC₅₀/MGI%) | Key Structural Factor |
|---|---|---|---|
| Target Compound | HCT-1, MCF-7 | IC₅₀ = 15–20 μM | 4-OCH₃, PhSO₂NH |
| 40 (Morpholine-quinazoline) | HT-15, PC-3 | IC₅₀ < 10 μM | Morpholine, quinazoline |
| 3e (Hydroxyl) | Enzyme X | IC₅₀ = 5.31 μM | 4-OH, piperidine |
Structure-Activity Relationships (SAR)
Electron-Donating Groups : Methoxy groups enhance solubility but may reduce enzyme binding compared to hydroxyl groups .
Sulfonamide Linkers : Piperidine or morpholine substitutions improve anticancer activity by enabling hydrophobic interactions .
Aromatic Substituents: Para-substituted phenyl groups (e.g., 4-OCH₃, 4-NO₂) optimize steric and electronic compatibility with target proteins .
Biological Activity
Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- (CAS Number: 254992-70-6) is a compound belonging to the class of acetanilides, characterized by its acetamide group attached to a phenyl moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation.
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.4 g/mol
- Structure : The compound features a methoxy group and a phenylsulfonylamino group, which are critical for its biological activity.
Anticancer Properties
Recent studies have investigated the anticancer potential of Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]-. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 4.2 | Induction of apoptosis and cell cycle arrest |
| NCI-H460 (Lung) | 3.5 | Inhibition of migration and invasion |
| HepG2 (Liver) | 5.1 | Targeting MMP9 pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types .
The biological activity of Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- is primarily attributed to its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP9. MMP9 plays a crucial role in tumor progression by facilitating cancer cell migration and invasion. By inhibiting MMP9, this compound may reduce tumor metastasis and enhance the efficacy of existing therapies .
Case Studies
- In Vivo Studies : In animal models, Acetamide, N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]- demonstrated significant tumor reduction when administered alongside standard chemotherapy agents. The study highlighted a synergistic effect that improved overall survival rates compared to controls .
- Clinical Relevance : A recent clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising signs of tumor response, warranting further investigation .
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(4-methoxyphenyl)-2-[(phenylsulfonyl)amino]acetamide derivatives?
The synthesis typically involves sulfonylation and acetylation steps under reflux conditions. For example, sulfonamide intermediates are prepared by reacting sulfonyl chlorides with aminophenols, followed by acetylation using acetic anhydride. Purification via silica gel chromatography or recrystallization is critical to achieve yields ranging from 25% to 80%, as reported in flavone-derived acetamide syntheses . Key parameters include temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents like acetic anhydride .
Q. How can structural characterization of this compound be performed to confirm its identity?
Structural elucidation relies on 1H/13C NMR (e.g., aromatic protons at δ 6.8–7.8 ppm, sulfonamide NH at δ 10.2 ppm) and mass spectrometry (molecular ion peaks matching theoretical masses). X-ray crystallography is used to confirm intermolecular interactions, such as hydrogen bonds between sulfonyl oxygen and acetamide NH groups . For example, torsion angles and bond lengths in crystal structures help validate stereochemical integrity .
Q. What analytical techniques are recommended for assessing purity and detecting impurities?
High-performance liquid chromatography (HPLC) with UV detection is standard. Relative retention times (RRT) and response factors (RF) for impurities (e.g., RRT 0.4–2.2 for related analogs) should be cross-referenced against validated pharmacopeial methods. Mass spectrometry further identifies trace impurities like deacetylated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing acetamides?
Discrepancies in anti-cancer activity (e.g., IC50 variations across cell lines like HCT-1 vs. MCF-7) may arise from differences in assay protocols (e.g., MTT vs. SRB assays) or compound solubility (>61.3 µg/mL in DMSO). Methodological consistency, including cell passage number and incubation time, is critical. Structure-activity relationship (SAR) studies should prioritize substituents like the 4-methoxyphenyl group, which enhances receptor binding .
Q. What computational approaches are suitable for predicting binding interactions with adenosine A2B receptors?
Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations can model interactions between the sulfonamide group and receptor residues (e.g., His250, Asn254). Focus on hydrogen bonding and π-π stacking energies. Validate predictions with in vitro binding assays using radiolabeled ligands (e.g., [3H]PSB-603) .
Q. How can researchers optimize synthetic scalability while maintaining enantiomeric purity?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution may improve enantioselectivity. For example, Fe(III)-catalyzed N-amidomethylation achieves high yields (75–80%) with minimal racemization. Monitor optical rotation and chiral HPLC to confirm purity .
Q. What strategies mitigate intermolecular hydrogen bonding interference during crystallization?
Co-crystallization with bulky counterions (e.g., tetrabutylammonium salts) disrupts head-to-tail H-bonding chains observed in crystal structures (e.g., C9–H9B⋯O3 interactions). Solvent polarity adjustments (e.g., switching from ethanol to acetonitrile) also reduce aggregation .
Methodological Considerations
Q. How should stability studies be designed for aqueous formulations of this compound?
Conduct accelerated degradation studies under varying pH (2–9), temperature (40–60°C), and light exposure. Monitor hydrolysis of the sulfonamide bond via LC-MS. Stabilizers like cyclodextrins improve solubility and shelf life .
Q. What are best practices for validating anti-inflammatory activity in preclinical models?
Use carrageenan-induced paw edema assays in rodents. Dose-response studies (10–100 mg/kg, oral) should compare inhibition of COX-2 and TNF-α levels. Include positive controls (e.g., indomethacin) and assess bioavailability via plasma pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
